![molecular formula C12H16N2O3S B391954 2-{[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]SULFANYL}ETHAN-1-OL](/img/structure/B391954.png)
2-{[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]SULFANYL}ETHAN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]SULFANYL}ETHAN-1-OL is an organic compound with the molecular formula C12H16N2O3S It is characterized by the presence of a nitro group, a pyrrolidinyl group, and a sulfanyl group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]SULFANYL}ETHAN-1-OL typically involves the nitration of a suitable precursor followed by the introduction of the pyrrolidinyl and sulfanyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]SULFANYL}ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-{[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]SULFANYL}ETHAN-1-OL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]SULFANYL}ETHAN-1-OL involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidinyl and sulfanyl groups can interact with proteins and enzymes, affecting their function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-Nitro-5-(1-pyrrolidinyl)phenyl]sulfanyl}methanol
- 2-{[2-Nitro-5-(1-pyrrolidinyl)phenyl]sulfanyl}propanol
Uniqueness
2-{[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]SULFANYL}ETHAN-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H16N2O3S |
|---|---|
Molecular Weight |
268.33g/mol |
IUPAC Name |
2-(2-nitro-5-pyrrolidin-1-ylphenyl)sulfanylethanol |
InChI |
InChI=1S/C12H16N2O3S/c15-7-8-18-12-9-10(13-5-1-2-6-13)3-4-11(12)14(16)17/h3-4,9,15H,1-2,5-8H2 |
InChI Key |
YTGBORIPVDEOJS-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])SCCO |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])SCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


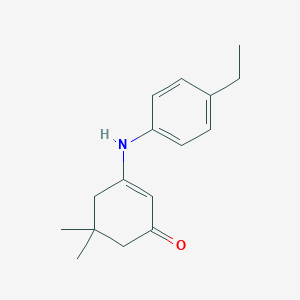
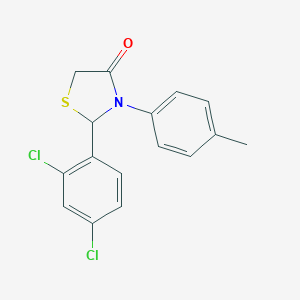
![2-{3-[(4-Chlorophenyl)sulfanyl]-5-nitrophenoxy}dibenzo[b,d]furan](/img/structure/B391874.png)
![N-[3,5-bis(phenylsulfanyl)phenyl]-2,6-difluorobenzamide](/img/structure/B391875.png)
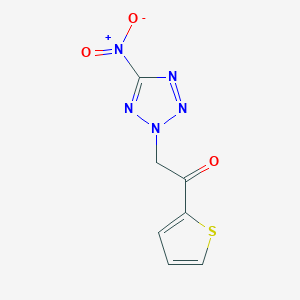
![2-(3,4-dichlorophenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B391877.png)
![5-benzoyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B391878.png)
![1-Phenyl-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B391882.png)
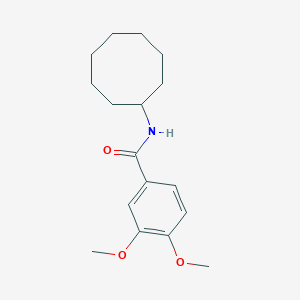
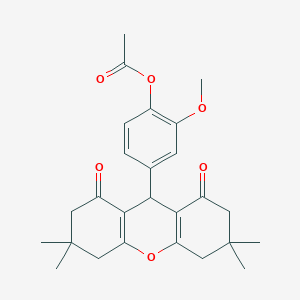

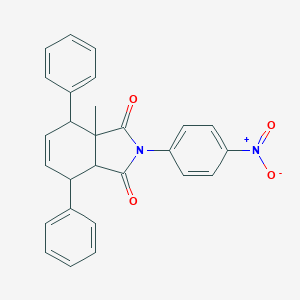
![2-Ethoxy-4-(4-oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl benzoate](/img/structure/B391894.png)
![6-Amino-4-(5-bromo-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B391895.png)
